Cas no 92536-09-9 (2-amino-1-(3-ethoxyphenyl)ethan-1-ol)
2-amino-1-(3-ethoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-(3-ethoxyphenyl)ethan-1-ol
- Benzenemethanol, α-(aminomethyl)-3-ethoxy-
- DTXSID301279853
- 92536-09-9
- alpha-(Aminomethyl)-3-ethoxybenzenemethanol
- EN300-1839018
-
- Inchi: 1S/C10H15NO2/c1-2-13-9-5-3-4-8(6-9)10(12)7-11/h3-6,10,12H,2,7,11H2,1H3
- InChI Key: GVEXGRHKOGPJDV-UHFFFAOYSA-N
- SMILES: C1(C(CN)O)=CC=CC(OCC)=C1
Computed Properties
- Exact Mass: 181.110278721g/mol
- Monoisotopic Mass: 181.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 55.5Ų
Experimental Properties
- Density: 1.100±0.06 g/cm3(Predicted)
- Boiling Point: 337.3±32.0 °C(Predicted)
- pka: 11.99±0.35(Predicted)
2-amino-1-(3-ethoxyphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839018-0.05g |
2-amino-1-(3-ethoxyphenyl)ethan-1-ol |
92536-09-9 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1839018-0.1g |
2-amino-1-(3-ethoxyphenyl)ethan-1-ol |
92536-09-9 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1839018-0.25g |
2-amino-1-(3-ethoxyphenyl)ethan-1-ol |
92536-09-9 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1839018-0.5g |
2-amino-1-(3-ethoxyphenyl)ethan-1-ol |
92536-09-9 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1839018-1.0g |
2-amino-1-(3-ethoxyphenyl)ethan-1-ol |
92536-09-9 | 1g |
$943.0 | 2023-06-02 | ||
| Enamine | EN300-1839018-2.5g |
2-amino-1-(3-ethoxyphenyl)ethan-1-ol |
92536-09-9 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1839018-5.0g |
2-amino-1-(3-ethoxyphenyl)ethan-1-ol |
92536-09-9 | 5g |
$2732.0 | 2023-06-02 | ||
| Enamine | EN300-1839018-10.0g |
2-amino-1-(3-ethoxyphenyl)ethan-1-ol |
92536-09-9 | 10g |
$4052.0 | 2023-06-02 | ||
| Enamine | EN300-1839018-1g |
2-amino-1-(3-ethoxyphenyl)ethan-1-ol |
92536-09-9 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1839018-5g |
2-amino-1-(3-ethoxyphenyl)ethan-1-ol |
92536-09-9 | 5g |
$1614.0 | 2023-09-19 |
2-amino-1-(3-ethoxyphenyl)ethan-1-ol Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 2-amino-1-(3-ethoxyphenyl)ethan-1-ol
Comprehensive Overview of 2-Amino-1-(3-Ethoxyphenyl)ethan-1-ol (CAS No. 92536-09-9)
2-Amino-1-(3-ethoxyphenyl)ethan-1-ol, with the CAS number 92536-09-9, is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which includes an amino group, an ethoxyphenyl moiety, and a hydroxyl group. These functional groups contribute to its diverse chemical properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical formula of 2-Amino-1-(3-ethoxyphenyl)ethan-1-ol is C10H15NO2. Its molecular weight is approximately 185.23 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited but can be enhanced by adjusting the pH or using co-solvents.
In the pharmaceutical industry, 2-Amino-1-(3-ethoxyphenyl)ethan-1-ol has shown promise as a lead compound for the development of new drugs. Recent studies have explored its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the activity of certain kinases, which are key targets in cancer therapy. The compound's ability to selectively bind to these enzymes without affecting other cellular processes makes it a promising candidate for further drug development.
Beyond its pharmaceutical applications, 2-Amino-1-(3-ethoxyphenyl)ethan-1-ol has also found use in materials science. Its unique combination of functional groups allows it to serve as a building block for the synthesis of advanced materials with tailored properties. For example, it can be used to create polymers with enhanced mechanical strength and thermal stability. These materials have potential applications in industries such as electronics, automotive, and aerospace.
In the realm of chemical synthesis, 2-Amino-1-(3-ethoxyphenyl)ethan-1-ol serves as a versatile intermediate for the preparation of more complex organic compounds. Its reactivity can be harnessed through various synthetic routes, including nucleophilic substitution reactions, condensation reactions, and coupling reactions. This versatility makes it an attractive choice for chemists working on the development of new synthetic methods and pathways.
The safety profile of 2-Amino-1-(3-ethoxyphenyl)ethan-1-ol has been extensively studied to ensure its safe handling and use in laboratory and industrial settings. It is important to note that while the compound is generally considered safe when handled properly, appropriate personal protective equipment (PPE) should be used to minimize exposure risks. Additionally, storage conditions should be carefully controlled to prevent degradation or contamination.
In conclusion, 2-Amino-1-(3-Ethoxyphenyl)ethan-1-ol (CAS No. 92536-09-9) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and properties make it a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new uses and potential benefits, this compound is likely to play an increasingly important role in the development of innovative solutions for healthcare, materials science, and chemical synthesis.
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